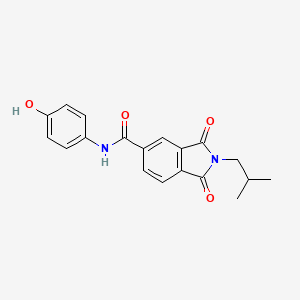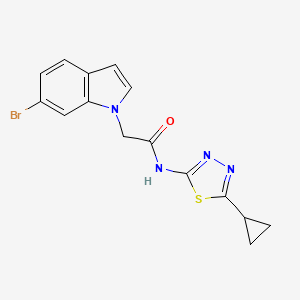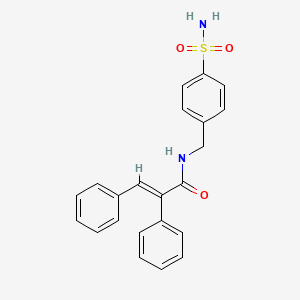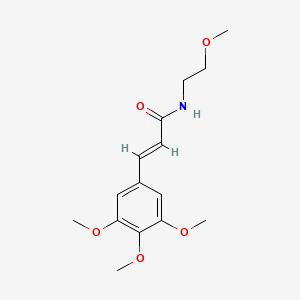
N-(4-hydroxyphenyl)-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-hydroxyphenyl)-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound characterized by its unique structure, which includes a hydroxyphenyl group, a methylpropyl side chain, and a dioxo-dihydro-isoindole core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxyphenyl)-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multiple steps:
Formation of the Isoindole Core: The initial step often involves the cyclization of a suitable precursor to form the isoindole ring. This can be achieved through a condensation reaction between an anhydride and an amine under acidic or basic conditions.
Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced via a nucleophilic substitution reaction, where a halogenated phenyl derivative reacts with the isoindole core.
Attachment of the Methylpropyl Side Chain: The methylpropyl side chain is typically introduced through an alkylation reaction, using an appropriate alkyl halide and a base to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxyphenyl)-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The carbonyl groups in the isoindole core can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the hydroxyphenyl group can be further functionalized with various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, acids, and bases depending on the desired substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives of the isoindole core.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
N-(4-hydroxyphenyl)-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-(4-hydroxyphenyl)-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide exerts its effects involves interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, oxidative stress, and cell proliferation, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-hydroxyphenyl)-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide: shares structural similarities with other isoindole derivatives and phenyl-substituted compounds.
Similar Compounds: this compound, this compound, and this compound.
Uniqueness
Unique Structural Features: The presence of both the hydroxyphenyl group and the isoindole core in a single molecule.
Distinct Biological Activities: Potential for unique biological activities due to the specific arrangement of functional groups.
Properties
Molecular Formula |
C19H18N2O4 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-(4-hydroxyphenyl)-2-(2-methylpropyl)-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C19H18N2O4/c1-11(2)10-21-18(24)15-8-3-12(9-16(15)19(21)25)17(23)20-13-4-6-14(22)7-5-13/h3-9,11,22H,10H2,1-2H3,(H,20,23) |
InChI Key |
YAHCROHHQHSCIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![trans-4-[({2-[(2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11012337.png)

![3-(3,4-dimethoxyphenyl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]propanamide](/img/structure/B11012365.png)
![3-methoxy-N-[4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11012375.png)
![2-[acetyl(benzyl)amino]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11012377.png)
![dimethyl N-{[2-(5-chloro-1H-indol-3-yl)ethyl]carbamoyl}-L-glutamate](/img/structure/B11012378.png)
![(2E)-N-[2-(butan-2-yl)phenyl]-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B11012381.png)
![Methyl 2-[({1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B11012395.png)

![N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]tetrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B11012401.png)
![(2E)-N-[3-(diethylamino)propyl]-2-methyl-3-phenylprop-2-enamide](/img/structure/B11012407.png)


![2-(4-bromo-1H-indol-1-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B11012428.png)
